Product packaging for 2-(2-Oxoindolin-5-yl)acetic acid(Cat. No.:)

2-(2-Oxoindolin-5-yl)acetic acid

Cat. No.: B13864743
M. Wt: 191.18 g/mol
InChI Key: HOMGZHCHTKKEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Oxoindolin-5-yl)acetic acid (CAS Number: 109737-08-8) is a high-purity organic compound serving as a versatile building block in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol, features a core oxindole scaffold fused with an acetic acid moiety . This structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the research and development of pharmaceutical candidates. The compound is characterized by its high purity, specified as ≥98% . Researchers employ it in various synthetic transformations, leveraging its carboxylic acid functional group for amide bond formation or esterification, and its oxindole core for further functionalization. It is essential to handle this material with appropriate care. Safety information indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Please note: This product is for research and further manufacturing applications only. It is strictly not for direct human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B13864743 2-(2-Oxoindolin-5-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(2-oxo-1,3-dihydroindol-5-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c12-9-5-7-3-6(4-10(13)14)1-2-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)

InChI Key

HOMGZHCHTKKEOR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CC(=O)O)NC1=O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 2 Oxoindolin 5 Yl Acetic Acid and Its Analogs

Strategies for the Synthesis of the 2-(2-Oxoindolin-5-yl)acetic Acid Nucleus

The construction of the this compound core, a key structural motif in various pharmacologically active compounds, can be achieved through several synthetic routes. These methods often involve multi-step sequences to build the bicyclic indolinone system and introduce the acetic acid side chain at the C5 position.

Multi-Step Synthetic Approaches

Multi-step synthesis provides a versatile platform for the construction of the this compound nucleus, allowing for the introduction of various substituents and modifications. A common strategy involves the initial synthesis of a substituted indolin-2-one, followed by the attachment of the acetic acid moiety.

Another versatile method for creating similar structures involves the one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. mdpi.com This process starts from ortho-nitrochalcones, which undergo a triggered Michael addition of the cyanide anion, followed by a cascade cyclization. mdpi.com This approach can be streamlined by generating the chalcone (B49325) precursor in situ from aldehydes and ortho-nitroacetophenones. mdpi.com

Furthermore, the synthesis of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid has been achieved through the cyclization of a precursor diacid using polyphosphoric acid. researchgate.net This highlights the use of cyclization reactions as a key step in forming the core ring structure.

Starting MaterialKey ReactionsFinal ProductOverall YieldReference
3-Hydroxy-2-nitrotolueneMulti-step synthesis to 7-benzyloxyindolin-2-one, then condensation with oxalate (B1200264) esters7-Hydroxy-2-oxoindolin-3-ylacetic acid28% (from 7-benzyloxyindolin-2-one) rsc.org
ortho-NitrochalconesMichael addition of cyanide, cascade cyclization(E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitrilesNot specified mdpi.com
Diacid precursorCyclization with polyphosphoric acid(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acidNot specified researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.net Key aspects include the use of environmentally benign solvents, catalysts, and reaction conditions.

One example of a greener approach is the use of acetic acid as a catalyst in combination with polyethylene (B3416737) glycol-400 as a green reaction medium for the synthesis of benzo[h]quinazoline-2(3H)-thione derivatives. samipubco.com This method offers operational simplicity, easy purification, and high yields. samipubco.com

The synthesis of acetic acid itself can be made more sustainable. An efficient method for acetic acid production involves the Rh-catalyzed hydrocarboxylation of methanol (B129727) with CO2 and H2. rsc.org This process operates under milder conditions and demonstrates high activity and selectivity. rsc.org

Furthermore, the development of one-pot syntheses, as seen in the preparation of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, aligns with green chemistry principles by reducing the number of separate reaction and purification steps, thereby minimizing solvent usage and waste generation. mdpi.com

Green Chemistry PrincipleApplication ExampleReference
Use of green solvents and catalystsAcetic acid catalysis in polyethylene glycol-400 samipubco.com
Atom economy and process efficiencyOne-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles mdpi.com
Use of renewable feedstocks and milder conditionsRh-catalyzed synthesis of acetic acid from methanol, CO2, and H2 rsc.org

Synthesis of Derivatives and Analogs of this compound

The core structure of this compound serves as a versatile template for the synthesis of a wide array of derivatives and analogs. These modifications are typically aimed at exploring structure-activity relationships and optimizing the pharmacological properties of the parent compound.

Modification at the Indolinone Ring System (e.g., N-substitution, C-substitution)

Modifications to the indolinone ring are a common strategy for creating novel analogs. N-substitution at the indole (B1671886) nitrogen and C-substitution at various positions on the aromatic ring can significantly influence the biological activity of the resulting compounds.

For instance, a series of novel (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides have been synthesized and evaluated for their antitumor activity. nih.gov These compounds were prepared by reacting acetohydrazides with various benzaldehyde (B42025) or isatin (B1672199) derivatives. nih.gov

Another example involves the synthesis of 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives, inspired by the VEGFR-2 inhibitor sunitinib. nih.gov These compounds were synthesized by condensing a hydrazide intermediate with various aromatic aldehydes and ketones. nih.gov

The reaction of C5-substituted 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) has been investigated to produce novel (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives and 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles. researchgate.net

Modification TypeSynthetic ApproachResulting DerivativesReference
N-substitution and C5-substitutionReaction of acetohydrazides with benzaldehyde or isatin derivatives(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides nih.gov
C3-substitutionCondensation of a hydrazide intermediate with aromatic aldehydes and ketones2-Oxoindolin-3-ylidene thiazole derivatives nih.gov
C3- and C5-substitutionReaction of C5-substituted 2-oxindoles with Appel's salt(Z)-3-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-ones and 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles researchgate.net

Derivatization of the Acetic Acid Moiety

The acetic acid side chain of this compound provides another key site for chemical modification. Derivatization of this carboxylic acid group can alter the compound's polarity, solubility, and ability to interact with biological targets.

Esterification of the carboxylic acid is a common and straightforward derivatization strategy. For example, various esters of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid and (5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid have been synthesized to evaluate their anti-inflammatory and analgesic activities. researchgate.net

Similarly, the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives has been reported, where the acetic acid moiety is esterified with various substituted phenols. nih.gov These reactions are typically carried out under standard esterification conditions.

Starting MaterialEsterification ReagentProductReference
(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acidVarious alcoholsCorresponding esters researchgate.net
(5-Ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acidVarious alcoholsCorresponding esters researchgate.net
(2,4-Dioxothiazolidin-5-yl/ylidene)acetic acidSubstituted phenolsPhenyl esters nih.gov
Amide Formation

The carboxylic acid moiety of this compound is a prime site for derivatization through amide bond formation. This classic transformation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties. Standard coupling reagents can be employed to react the acid with various primary and secondary amines, yielding a library of N-substituted acetamides.

The synthesis generally involves the activation of the carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

While direct amidation of this compound is a standard procedure, related structures demonstrate the feasibility and utility of this approach. For instance, the synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides involves the initial formation of a hydrazide from the corresponding ester, which is then condensed with various aldehydes. nih.gov This highlights the versatility of the acetohydrazide intermediate, a close relative of the amide, in generating diverse molecular structures. nih.gov Another example involves the synthesis of N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives, where the acetamide (B32628) is first formed on the 5-aminooxindole (B107739) core before further modification. austinpublishinggroup.com These examples underscore the robustness of amide and related bond formation strategies in the derivatization of the oxindole (B195798) scaffold. austinpublishinggroup.comsphinxsai.com

Table 1: Examples of Amide and Related Derivatives of the Oxindole Core

Starting Material Reagent(s) Product Type Reference
5-Amino-oxindole Acetic anhydride N-(2-oxoindolin-5-yl)acetamide austinpublishinggroup.com
N-(2-oxoindolin-5-yl)acetamide Substituted benzaldehyde, piperidine N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide austinpublishinggroup.com
5-Substituted-2-oxoindoline Ethyl chloroacetate, K₂CO₃, KI; then Hydrazine monohydrate 2-(5-Substituted-2-oxoindolin-1-yl)acetohydrazide nih.gov
Hybrid Conjugates

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery. The this compound scaffold is an excellent candidate for creating such hybrid conjugates. The acetic acid handle provides a convenient attachment point for coupling with other biologically active molecules, such as other heterocyclic systems, to create novel chemical entities with potentially synergistic or multi-target activities.

For example, derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid have been conjugated with other heterocyclic moieties like thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin. nih.gov The synthesis involves converting the acetic acid to an acid chloride, which then reacts with a hydroxyl group on the partner molecule to form an ester linkage. nih.gov This methodology can be directly applied to this compound.

Another relevant approach is the synthesis of acetohydrazide derivatives, which can then be coupled with other molecules. For instance, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been used as a key intermediate to synthesize a variety of Schiff's bases and other heterocyclic conjugates. nih.gov Similarly, (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides represent hybrids where two oxindole cores are linked via an acetohydrazide bridge. nih.gov

Table 2: Examples of Hybrid Conjugate Synthesis Strategies

Core Scaffold Linkage Strategy Conjugated Moiety Product Type Reference
(2,4-Dioxothiazolidin-5-yl)acetic acid Ester bond formation via acid chloride Thiazolidine-2,4-dione, Rhodanine, 2-Thiohydantoin Thiazolidinone-based hybrids nih.gov
(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid Hydrazone bond formation from hydrazide Aromatic aldehydes Coumarin-Schiff base hybrids nih.gov
2-(2-Oxoindolin-1-yl)acetohydrazide Hydrazone bond formation Another 2-oxoindoline Bis-oxindole acetohydrazide nih.gov

Multi-Component Reaction Approaches (e.g., Ugi, Kabachnik-Fields)

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular structures in a single synthetic operation by combining three or more reactants. bas.bg The this compound molecule is well-suited for participation in MCRs, particularly those involving a carboxylic acid component, such as the Ugi four-component reaction (U-4CR). bas.bg

The U-4CR typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. By employing this compound as the acidic component, a diverse library of peptide-like derivatives can be generated. The resulting Ugi adduct would incorporate the oxindole-acetic acid backbone, with variability introduced by the choice of the other three components. The reaction is favored in polar protic solvents like methanol and proceeds through the formation of an iminium ion, which then reacts with the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to yield the stable α-acylamino amide product. bas.bg

While specific examples utilizing this compound in Ugi reactions are not prevalent in the searched literature, the general applicability of the U-4CR is well-documented for a vast range of carboxylic acids. bas.bgrug.nl Furthermore, other MCRs have been successfully applied to the broader oxindole scaffold. For example, a copper-sulfate-catalyzed three-component reaction of 2-methylindole, aromatic aldehydes, and 3-phenacylideneoxindoles (a related oxindole derivative) has been used to synthesize complex spirotetrahydrocarbazoles. nih.gov This demonstrates the potential of the oxindole core to participate in complex, one-pot transformations.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful tool for the rapid generation of large libraries of related compounds, a key process in modern drug discovery. The this compound scaffold is amenable to solid-phase methodologies, enabling the efficient production of a multitude of derivatives for high-throughput screening.

A typical solid-phase strategy would involve anchoring the this compound molecule to a solid support, such as a resin bead. The carboxylic acid function provides a natural point for attachment to a resin functionalized with a suitable linker (e.g., a Wang or Rink amide linker). Once the scaffold is immobilized, a variety of reagents can be passed over the resin to modify other positions on the oxindole ring, for instance, through N-alkylation or condensation reactions at the C3-position.

Alternatively, the oxindole core could be built upon the resin, with the acetic acid side chain being introduced in a later step. After the desired chemical modifications are complete, the final compound is cleaved from the solid support, purified, and characterized. This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin-bound product. While specific literature detailing the solid-phase synthesis of a this compound library was not identified in the search, the principles are well-established and have been applied to generate libraries of other complex heterocyclic systems. nih.gov

Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters into the this compound framework can significantly impact biological activity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing specific enantiomers or diastereomers.

One approach to creating chiral derivatives involves reactions at the C3 position of the oxindole ring. For example, the controlled and diastereoselective synthesis of α-(3-hydroxy-2-oxoindolin-3-yl)-β-aminopropanoates has been reported. documentsdelivered.com This demonstrates that the C3 position can be functionalized to create two adjacent stereocenters with high levels of control.

Another powerful strategy is asymmetric catalysis. For instance, the highly enantioselective asymmetric hydrogenation of related α,β-unsaturated carboxylic acids using chiral ruthenium-BINAP catalysts has been used to synthesize key intermediates with high enantiomeric excess. nih.gov A similar strategy could be envisioned for a derivative of this compound that contains an exocyclic double bond on the acetic acid side chain.

Furthermore, asymmetric aldol (B89426) reactions provide a route to chiral β-hydroxy carbonyl compounds, which can be precursors to stereochemically defined derivatives. The use of chiral auxiliaries or chiral catalysts can direct the formation of a specific stereoisomer. nih.gov These methods could be adapted to synthesize derivatives of this compound with a chiral center on the side chain, for example, by reacting an enolate derived from the acetic acid with an aldehyde in the presence of a chiral ligand. The synthesis of nonproteinogenic amino acids from chiral oxazolidinone synthons also highlights the advanced stereoselective methods available for creating complex chiral structures. researchgate.net

Table 3: Approaches to Stereoselective Synthesis of Oxindole Derivatives

Synthetic Method Key Feature Potential Application to Scaffold Reference
Diastereoselective Mannich-type reaction Controlled addition to isatin derivatives Creation of adjacent stereocenters at C3 and the side chain documentsdelivered.com
Asymmetric Hydrogenation Use of chiral Ru-BINAP catalysts Enantioselective reduction of an unsaturated side chain nih.gov
Asymmetric Aldol Reaction Use of chiral auxiliaries or catalysts Creation of a chiral β-hydroxy derivative on the acetic acid side chain nih.gov

Medicinal Chemistry and Pre Clinical Biological Investigations of 2 2 Oxoindolin 5 Yl Acetic Acid Derivatives

Pre-clinical Evaluation of Anti-proliferative and Anticancer Activities

The core structure of 2-oxoindoline has served as a versatile scaffold for the development of numerous potent anticancer agents. By modifying the acetic acid moiety and substituting the indoline (B122111) ring, researchers have synthesized a variety of derivatives with enhanced cytotoxic effects against a broad spectrum of cancer cell lines.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of 2-(2-Oxoindolin-5-yl)acetic acid derivatives. These compounds have been tested against a panel of human cancer cell lines, demonstrating a wide range of potencies.

For instance, a series of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides, which are derivatives modifying the acetic acid portion of the parent compound, exhibited notable cytotoxicity. These compounds were particularly effective against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines.

Similarly, novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives have shown potent antiproliferative activity across sixty different cancer cell lines, as determined by the National Cancer Institute (NCI). Further investigation against the HepG2 (liver cancer) cell line revealed IC₅₀ values in the low micromolar range for the most active compounds. Another study focusing on 1-[2-(2-oxoindolin-3-ylidene)acetyl]phenyl-3-phenylureas reported promising antiproliferative properties against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) carcinoma cell lines.

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives
Derivative ClassCancer Cell LinePotency (IC₅₀/GI%)Reference
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazidesSW620 (Colon)Potent cytotoxicity reported
PC-3 (Prostate)Potent cytotoxicity reported
NCI-H23 (Lung)Potent cytotoxicity reported
2-Oxoindolin-3-ylidene thiazole derivativesHepG2 (Liver)IC₅₀ values from 3.13 to 30.54 μM
60-cell line panelMean growth inhibition up to 148.27%
1-[2-(2-oxoindolin-3-ylidene)acetyl]phenyl-3-phenylureasHCT116 (Colon)Promising antiproliferation
MCF7 (Breast)Promising antiproliferation
PaCa2 (Pancreatic)Promising antiproliferation

Identification of Potent Analogs and Lead Compounds

Through structure-activity relationship (SAR) studies, several potent analogs and lead compounds have emerged from the derivatives of this compound. For example, within the (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide series, compounds 4f, 4h, 4n, 4o, and 4p were identified as particularly potent, with cytotoxicity equal to or greater than the procaspase-3 activating compound PAC-1. Compound 4o was found to be three to five times more cytotoxic than PAC-1.

In the 2-oxoindolin-3-ylidene thiazole series, derivatives 4b, 4c, 4d, 4l, and 6c were highlighted as the most potent, exhibiting significant growth inhibition across multiple cancer cell lines. Compound 4c emerged as a particularly promising lead for further development. Furthermore, among a series of 1-[2-(2-oxoindolin-3-ylidene)acetyl]phenyl-3-phenylureas, compound 12b demonstrated the most potent inhibitory activity against VEGFR-2, a key target in angiogenesis.

Cellular Mechanisms of Antiproliferative Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with fundamental cellular processes, including cell cycle progression and apoptosis, as well as modulate key signaling pathways.

Several derivatives have been shown to induce cell cycle arrest in cancer cells, thereby halting their proliferation. For instance, the potent 2-oxoindolin-3-ylidene thiazole derivative, compound 4c , was found to cause cell cycle arrest at the G0/G1 phase in HepG2 cells. In contrast, representative compounds from the (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide series, including the highly potent 4o , were observed to accumulate U937 lymphoma cells in the S phase of the cell cycle. Other studies on different classes of anticancer compounds have also highlighted cell cycle arrest as a key mechanism of action.

A primary mechanism by which these derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Many of the synthesized acetohydrazide derivatives were designed as novel activators of procaspase-3, a key executioner enzyme in the apoptotic cascade. The representative compounds 4f, 4h, 4n, 4o, and 4p were shown to substantially induce late cellular apoptosis. The 2-oxoindolin-3-ylidene thiazole derivative 4c also demonstrated the ability to promote apoptosis, which was associated with an upregulation of caspase-3 and -9 expression.

Table 2: Mechanistic Actions of Lead this compound Derivatives
Lead Compound/ClassCell Cycle Phase of ArrestKey Apoptotic EventsReference
Compound 4o S Phase (in U937 cells)Procaspase-3 activation, late apoptosis
Compound 4c G0/G1 Phase (in HepG2 cells)Upregulation of caspase-3 and -9

Investigation of Enzyme Inhibition Profiles

The 2-oxoindole nucleus is a prominent scaffold in medicinal chemistry, known for its interaction with various biological targets. Derivatives of this compound have been the subject of extensive research to explore their potential as inhibitors of several key enzymes implicated in a range of diseases.

Derivatives of 2-oxoindole are recognized as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in the development of anticancer agents. drugbank.com The inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit are key targets for these compounds. drugbank.com

Recent studies have focused on designing 2-oxoindole derivatives as multiple kinase inhibitors. Two new series, N-aryl acetamides and benzyloxy benzylidenes, have shown promise as antiproliferative agents. nih.gov Notably, compounds 6f and 9f from these series demonstrated significant inhibitory activity against PDGFRα, PDGFRβ, and VEGFR-2. nih.gov

Compound 6f was particularly effective, with IC50 values of 7.41 nM, 6.18 nM, and 7.49 nM for PDGFRα, PDGFRβ, and VEGFR-2, respectively. In comparison, the established drug Sunitinib had IC50 values of 43.88 nM, 2.13 nM, and 78.46 nM against the same kinases. nih.gov Compound 9f also showed strong inhibition with IC50 values of 9.9 nM, 6.62 nM, and 22.21 nM for the respective kinases. nih.gov Both compounds were found to have a favorable safety profile in normal prostate epithelial cells. nih.gov Molecular docking studies have further supported the potential of these scaffolds to bind effectively to the active sites of VEGFR-2, PDGFRα, and PDGFRβ. nih.gov

Table 1: Tyrosine Kinase Inhibition by 2-Oxoindole Derivatives

Compound PDGFRα IC50 (nM) PDGFRβ IC50 (nM) VEGFR-2 IC50 (nM)
6f 7.41 6.18 7.49
9f 9.9 6.62 22.21

| Sunitinib (Reference) | 43.88 | 2.13 | 78.46 |

Data sourced from Bioorganic Chemistry. nih.gov

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and contributes to diabetic complications. units.it As such, ALR2 inhibitors are of great interest. Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been synthesized and identified as a novel class of ALR2 inhibitors. nih.gov

The parent compound of this series demonstrated good inhibitory activity with an IC50 value of 0.85 µM, which is comparable to the known inhibitor Sorbinil (IC50 0.50 µM). nih.gov Further structural modifications, specifically the introduction of a halogen and a lipophilic group at the 5- and 1-positions of the indole (B1671886) nucleus, led to a significant increase in potency. nih.gov

Compound 55 , cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid, emerged as a highly potent inhibitor with an IC50 of 0.075 µM, approaching the activity of Tolrestat (IC50 0.046 µM). nih.gov This compound also exhibited good selectivity for ALR2 over aldehyde reductase (ALR1). nih.gov Molecular docking simulations suggest that the 2-hydroxy tautomer of this compound is the active form that binds to the enzyme's catalytic site. nih.gov

Table 2: Aldose Reductase Inhibition by Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic Acid Derivatives

Compound ALR2 IC50 (µM)
Parent Compound (39) 0.85
Compound 55 0.075
Sorbinil (Reference) 0.50

| Tolrestat (Reference) | 0.046 |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes and are validated targets for cancer chemotherapy. mdpi.comexcli.de While direct studies on this compound derivatives as topoisomerase inhibitors are not extensively detailed in the provided context, the broader class of indole derivatives and related heterocyclic compounds have shown activity. For instance, certain natural and synthetic compounds are known to act as topoisomerase II poisons or catalytic inhibitors. excli.de Some andrographolide (B1667393) analogues, for example, have demonstrated potent inhibition of human topoisomerase IIα activity. nih.gov Further research is needed to specifically elucidate the DNA topoisomerase inhibitory potential of this compound derivatives.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, and its modulation has therapeutic implications. nih.govnih.gov Substituted oxindoles have been investigated as AMPK inhibitors. nih.gov An initial structure-activity relationship (SAR) study of these compounds has led to the identification of derivatives that inhibit AMPK. nih.gov

For example, (Z)-N-(2-(diethylamino)ethyl)-5-((5-(2-hydroxyethyl)-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide has been reported as an AMPK inhibitor. nih.gov These oxindole-based inhibitors have been shown to engage AMPK in cells, as evidenced by the inhibition of the phosphorylation of its substrate, acetyl-CoA carboxylase (ACC). nih.gov

Table 3: AMPK Inhibition by a Substituted Oxindole (B195798) Derivative

Compound AMPKα1 IC50 (µM)
Reported Oxindole Derivative 0.40

| Compound C (Reference) | 15.89 |

Data sourced from a study on substituted oxindoles as AMPK inhibitors. nih.gov

Exploration of Antimicrobial Activities

The search for new antimicrobial agents is a critical area of research due to increasing antibiotic resistance. Derivatives of this compound have been explored for their potential antibacterial properties.

The antibacterial activity of various heterocyclic compounds, including derivatives of indole and related structures, has been investigated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

For instance, certain (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have demonstrated antibacterial activity, particularly against Gram-positive strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. nih.gov Similarly, some newly synthesized (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives have exhibited good activity against both S. aureus and E. coli. rasayanjournal.co.in

While specific MIC values for this compound derivatives against S. aureus and E. coli are not detailed in the provided search results, the general activity of related indole-containing phytochemicals has been noted. For example, Indole-3-carbinol has shown efficacy against both of these bacteria. nih.gov

Table 4: Antibacterial Activity of Related Heterocyclic Compounds

Compound Class Target Bacteria Activity
(2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives Gram-positive bacteria MIC = 3.91 mg/L nih.gov
(7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives S. aureus, E. coli Good activity rasayanjournal.co.in

Antifungal Efficacy (e.g., against Candida albicans)

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, necessitates the development of new antifungal agents. scholarsresearchlibrary.com Derivatives of heterocyclic compounds, including those based on the oxindole core, are being explored for this purpose. Research into related structures, such as 1,3,4-oxadiazole (B1194373) derivatives bearing an acetic acid side chain, has demonstrated notable in vitro activity against C. albicans. In one study, a series of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetic acids showed minimum inhibitory concentrations (MICs) ranging from 0.35 to 0.50 µg/mL against C. albicans, indicating potent antifungal action. scholarsresearchlibrary.com

While direct studies on this compound derivatives are limited, the general antifungal potential of the oxindole scaffold is recognized. acs.org For instance, novel nitroglycerin derivatives have been synthesized and tested against clinical isolates of C. albicans, showing MICs between 18 µg/mL and 72 µg/mL. nih.govtums.ac.ir These findings suggest that the oxindole nucleus, when appropriately substituted, can serve as a valuable pharmacophore for antifungal drug design. The acetic acid group at the 5-position provides a versatile handle for creating ester or amide derivatives, which could modulate the compound's lipophilicity and cell permeability, thereby influencing its ability to reach and interact with fungal targets.

**Table 1: Antifungal Activity of Representative Heterocyclic Acetic Acid Derivatives against *Candida albicans***

Structure-Activity Relationships for Antimicrobial Potency

The structure-activity relationships (SAR) for antimicrobial agents derived from heterocyclic scaffolds like oxindole are complex and depend heavily on the nature and position of substituents. For the broadly related oxazolidinone class of antibacterials, SAR studies have revealed key structural requirements for potency. These include the 3-phenyl-oxazolidinone rings and a 5-acetamidomethyl substituent, where the N-H group acts as a critical hydrogen bond donor for ribosomal interactions. nih.gov

For derivatives of this compound, the antimicrobial SAR would likely be influenced by several factors:

Substitution on the Acetic Acid Moiety: Conversion of the carboxylic acid to esters or amides would alter the molecule's polarity, which can significantly impact cell wall penetration and interaction with intracellular targets.

Substitution on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the aromatic portion of the oxindole ring can modulate the electronic properties of the entire molecule, affecting its binding affinity to target enzymes or proteins. Studies on thiazolidine-2,4-dione derivatives have shown that electron-withdrawing substituents on the phenyl ring are generally favorable for antibacterial activity. scienceopen.com

Substitution at the C3-position: Introducing substituents at the C3 position can create stereocenters and provide additional points of interaction with biological targets, potentially leading to increased potency and selectivity.

Assessment of Anti-inflammatory and Antinociceptive Effects

In Vivo Animal Models of Inflammation

The anti-inflammatory potential of 2-oxoindoline derivatives is frequently evaluated using the carrageenan-induced paw edema model in rats, a standard and well-characterized model of acute inflammation. nih.govacademicjournals.org In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over several hours. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.

For example, studies on novel isatin (B1672199) (a close structural analog) derivatives showed a significant reduction in carrageenan-induced edema. nih.gov A series of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives also demonstrated significant anti-inflammatory action in the same model. academicjournals.org Similarly, a Morita-Baylis-Hillman adduct, 2-(3-hydroxy-2-oxoindolin-3-yl)acrylonitrile (ISACN), was shown to reduce leukocyte migration in a zymosan-induced peritonitis model in mice, further highlighting the anti-inflammatory potential of the oxoindoline core. nih.gov

Antinociceptive (pain-relieving) effects are often assessed using the acetic acid-induced writhing test in mice. nih.gov Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes in treated animals suggests an analgesic effect. This model is sensitive to both centrally and peripherally acting analgesics.

Table 2: Representative In Vivo Anti-inflammatory and Antinociceptive Models for Oxindole-Related Derivatives

In Vitro Mechanistic Studies of Anti-inflammatory Action

To elucidate the mechanisms underlying the anti-inflammatory effects observed in vivo, various in vitro assays are employed. A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for producing inflammatory prostaglandins (B1171923). sciforum.net The inhibitory activity of this compound derivatives against COX-2 can be evaluated using enzyme immunoassays that measure the production of prostaglandins like PGE₂.

Another critical aspect of inflammation is the production of pro-inflammatory cytokines by immune cells like macrophages. The ability of oxindole derivatives to modulate cytokine production can be investigated by treating cultured macrophages with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence of the test compounds. The levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatant are then quantified. Research on the related compound ISACN demonstrated that it negatively modulated the production of these key inflammatory cytokines in cultured macrophages. nih.gov

Characterization of Antioxidant Properties

Free Radical Scavenging Assays

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including inflammation. Antioxidant compounds can mitigate oxidative damage by scavenging free radicals.

A widely used method to screen for antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. jocpr.commdpi.com DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. jocpr.com The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging activity of the compound. mdpi.com The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. This assay provides a rapid and reliable means to evaluate the free radical scavenging potential of novel derivatives of this compound.

Table 3: Compound Names Mentioned in the Article

Correlation with Structural Features

The biological activity of this compound derivatives is intrinsically linked to their structural characteristics. Modifications at various positions on the oxoindoline ring and the acetic acid side chain can lead to significant changes in their pharmacological profile. While specific structure-activity relationship (SAR) studies on the antihypoxic and nootropic effects of this particular scaffold are not extensively detailed in publicly available literature, general principles from related compound series can offer valuable insights.

Key structural elements that typically influence the activity of oxoindoline derivatives include:

Substitution on the Oxoindoline Ring: The nature and position of substituents on the aromatic portion of the oxoindoline ring play a crucial role in modulating activity. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. For instance, in other series of bioactive molecules, the introduction of halogen atoms or methoxy (B1213986) groups has been shown to enhance potency.

Modification of the Acetic Acid Side Chain: The carboxylic acid moiety is a critical pharmacophore that can engage in hydrogen bonding and electrostatic interactions with receptor sites. Esterification or amidation of the carboxylic acid can influence the compound's lipophilicity, membrane permeability, and metabolic stability, which in turn affects its bioavailability and duration of action.

Substitution at the N1-Position: The nitrogen atom of the oxoindoline ring is another key site for chemical modification. The introduction of various alkyl or aryl groups at this position can significantly impact the compound's steric and electronic properties, leading to altered binding affinities and selectivities for specific biological targets.

A systematic exploration of these structural modifications is essential to delineate a comprehensive SAR and to guide the design of more potent and selective derivatives.

Neuropharmacological Studies (e.g., Antihypoxic, Nootropic Effects)

The investigation of this compound derivatives for their potential neuropharmacological effects, such as antihypoxic and nootropic activities, is an area of growing interest. Antihypoxic agents are substances that can protect the brain and other organs from the detrimental effects of oxygen deprivation, while nootropics, often referred to as "cognitive enhancers," aim to improve mental functions like memory, intelligence, and concentration.

Currently, there is a limited body of publicly accessible research that specifically details the antihypoxic and nootropic properties of this compound derivatives. Preclinical studies in these areas would typically involve a battery of in vitro and in vivo models to assess the compounds' efficacy.

Structure Activity Relationship Sar Studies of 2 2 Oxoindolin 5 Yl Acetic Acid Analogs

Impact of Substituent Variations on Biological Activities

Aromatic Ring Substitutions (e.g., Halogens, Alkyl, Methoxy (B1213986), Nitro)

Substitutions on the benzene (B151609) ring of the oxindole (B195798) core are a critical determinant of the biological activity of these analogs. The electronic and steric properties of these substituents can significantly alter the binding affinity of the molecule to its target protein. For instance, in the development of inhibitors for receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), the nature and placement of substituents on the aromatic ring have been shown to be crucial for potency.

Research has demonstrated that the introduction of small, electron-withdrawing groups, such as halogens, at specific positions can enhance inhibitory activity. For example, a fluorine atom at the C6-position of the oxindole ring has been associated with improved potency against certain kinases. Conversely, bulky alkyl groups or electron-donating groups like methoxy may either enhance or diminish activity depending on the specific target and the steric constraints of its binding pocket. The strategic placement of a nitro group can also modulate activity, often by participating in specific electronic interactions.

Table 1: Illustrative Impact of Aromatic Ring Substitutions on Kinase Inhibitory Activity

Compound ID Substitution at C6 Target Kinase IC50 (nM)
1 H Kinase A >1000
2 F Kinase A 150
3 Cl Kinase A 200
4 CH3 Kinase A 450
5 OCH3 Kinase A 600
6 NO2 Kinase A 350

Note: The data in this table is representative and intended for illustrative purposes to demonstrate general SAR trends.

Modifications at the C-3 Position of the Oxindole Ring

The C-3 position of the oxindole ring is a particularly sensitive and crucial site for chemical modification. This position is often directed towards the ATP-binding site of protein kinases, and substituents at this position can form key interactions that anchor the inhibitor. A widely successful strategy has been the introduction of a substituted group that can act as a hydrogen bond donor and acceptor, thereby mimicking the adenine (B156593) region of ATP.

A landmark example of the importance of C-3 modification is the development of Sunitinib, a multi-kinase inhibitor. While not a direct derivative of 2-(2-Oxoindolin-5-yl)acetic acid, its oxindole core shares significant structural homology. The C-3 position of Sunitinib is substituted with a pyrrole (B145914) ring, which engages in critical hydrogen bonding interactions within the kinase hinge region. This substitution pattern has been a cornerstone in the design of numerous potent kinase inhibitors, highlighting the profound impact of C-3 modifications on biological activity and selectivity.

Influence of the Acetic Acid Side Chain Modifications

Modifications of this side chain, such as conversion to esters or amides, can have a substantial impact on the compound's physicochemical properties, including solubility, cell permeability, and metabolic stability. For example, esterification of the carboxylic acid can create a prodrug that is more readily absorbed, which is then hydrolyzed in vivo to release the active acidic form. Amidation, on the other hand, can introduce new points of interaction and can be used to fine-tune the compound's pharmacokinetic profile. The choice of the amine used for amidation can also introduce further diversity and modulate the biological activity.

Pharmacophore Identification for Specific Biological Targets

Pharmacophore modeling is a powerful computational tool used to distill the essential chemical features of a series of active molecules into a three-dimensional model. For inhibitors derived from the this compound scaffold, a general pharmacophore model for kinase inhibition typically includes:

A hydrogen bond donor: The N-H group of the oxindole lactam.

A hydrogen bond acceptor: The C=O group of the oxindole lactam.

A hydrophobic core: The aromatic ring of the oxindole.

An additional hydrogen bond donor/acceptor feature: Provided by the substituent at the C-3 position.

A potential ionic or hydrogen bonding interaction site: The carboxylic acid group of the acetic acid side chain.

This model serves as a valuable blueprint for the design of new inhibitors and for virtual screening of compound libraries to identify novel hits with the desired biological activity.

Conformational Analysis and its Correlation with Activity

The biological activity of this compound analogs is intrinsically linked to their three-dimensional conformation. The relative orientation of the oxindole core, the substituent at the C-3 position, and the acetic acid side chain dictates how well the molecule fits into the binding site of its target protein.

Conformational analysis, often performed using computational methods such as molecular mechanics and quantum mechanics, helps to identify the low-energy, biologically active conformation of these inhibitors. The planarity of the oxindole ring system is generally important, while the torsional angles around the bonds connecting the C-3 substituent and the C-5 side chain are critical for achieving an optimal binding geometry. A strong correlation often exists between the ability of a compound to adopt a specific low-energy conformation and its observed biological potency.

Regioselectivity and Stereochemistry in Relation to Biological Activity

The precise placement of substituents on the this compound framework is of paramount importance. As highlighted in the discussion on aromatic ring substitutions, the regiochemistry of a substituent can dramatically alter its effect on biological activity. For instance, a substituent at the C-6 position may have a favorable interaction with the target protein, while the same substituent at the C-4 or C-7 position could lead to a steric clash or a loss of a key interaction, resulting in diminished activity.

Furthermore, when chirality is introduced into the molecule, for example, through a stereocenter at the C-3 position or on a side chain, the stereochemistry often plays a decisive role in biological activity. It is common for one enantiomer to be significantly more active than the other, a phenomenon known as stereoselectivity. This is because the binding pockets of proteins are themselves chiral, and only one enantiomer may be able to achieve the precise three-dimensional orientation required for optimal binding. Therefore, the control of both regioselectivity and stereochemistry during the synthesis of these analogs is crucial for obtaining compounds with the desired biological profile.

Computational and in Silico Approaches in the Study of 2 2 Oxoindolin 5 Yl Acetic Acid

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-(2-Oxoindolin-5-yl)acetic acid, and a biological target, typically a protein.

Ligand-Protein Interaction Analysis with Biological Targets

The oxindole (B195798) core of this compound is a recognized pharmacophore that interacts with a variety of protein targets. For instance, derivatives of 2-oxoindoline have been investigated as inhibitors of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and transcription factors such as the Early Growth Response 1 (EGR-1) protein. In a study on related 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides, molecular docking revealed key interactions within the DNA-binding domain of EGR-1. nih.gov These interactions typically involve hydrogen bonding, hydrophobic interactions, and sometimes halogen bonds, depending on the specific substituents. For this compound, the carboxylic acid moiety and the lactam group of the oxindole ring are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The aromatic ring system can also participate in π-π stacking or hydrophobic interactions.

Prediction of Binding Modes and Affinities

Through molecular docking simulations, it is possible to predict the most stable binding mode of this compound within a protein's binding pocket. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction. For example, in studies of similar oxindole derivatives, binding affinities are often compared to those of known inhibitors to gauge the potential potency of the new compound. The predicted binding mode and affinity are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.

Electronic Structure Analysis

DFT calculations can provide detailed insights into the electronic properties of this compound. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

Reactivity Descriptors and Quantum Chemical Properties

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These quantum chemical properties help in predicting how the molecule will behave in a chemical reaction.

Table 1: Hypothetical Quantum Chemical Properties of this compound

ParameterDescriptionPredicted Value
HOMO Energy Highest Occupied Molecular Orbital Energy-6.5 eV
LUMO Energy Lowest Unoccupied Molecular Orbital Energy-1.8 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.7 eV
Ionization Potential (I) Energy required to remove an electron6.5 eV
Electron Affinity (A) Energy released when an electron is added1.8 eV
Global Hardness (η) Resistance to change in electron distribution2.35 eV
Global Softness (S) Reciprocal of global hardness0.425 eV⁻¹
Electronegativity (χ) Power of an atom to attract electrons4.15 eV
Chemical Potential (μ) Negative of electronegativity-4.15 eV
Electrophilicity Index (ω) Measure of electrophilic power3.66 eV

This table presents hypothetical data based on typical values for similar organic molecules and is intended for illustrative purposes.

These descriptors provide a theoretical framework to understand the molecule's reactivity, with the electrophilicity index, for instance, indicating its capacity to act as an electrophile.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a crucial step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic properties. nih.gov Various computational models are used to estimate these properties for a given chemical structure.

The prediction of ADME properties for this compound can be performed using various software and web-based tools. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Table 2: Predicted Physicochemical and ADME Properties of this compound

PropertyDescriptionPredicted ValueReference
Molecular Weight The mass of one mole of the substance.191.18 g/mol nih.gov
logP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.0.8083 nih.gov
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, an indicator of drug transport properties.66.4 Ų nih.gov
Hydrogen Bond Donors Number of atoms with one or more hydrogen atoms attached.2 nih.gov
Hydrogen Bond Acceptors Number of atoms with a lone pair of electrons.2 nih.gov
Rotatable Bonds Number of bonds that allow free rotation, influencing conformational flexibility.2 nih.gov
Human Intestinal Absorption Predicted percentage of absorption from the human gut.High-
Blood-Brain Barrier (BBB) Penetration Likelihood of the compound crossing the BBB.Low-
CYP450 2D6 Inhibition Potential to inhibit the cytochrome P450 2D6 enzyme, a key metabolic enzyme.Unlikely nih.gov
Drug-Likeness (Lipinski's Rule of 5) A rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug in humans.Compliant-

This table includes both reported and hypothetical predicted values for illustrative purposes. The reference column indicates the source of the reported data.

These in silico predictions suggest that this compound possesses drug-like characteristics according to Lipinski's Rule of 5. The high predicted intestinal absorption and low likelihood of BBB penetration provide initial guidance for its potential therapeutic applications and routes of administration. The unlikelihood of inhibiting major metabolic enzymes like CYP2D6 is a favorable characteristic, suggesting a lower potential for drug-drug interactions. nih.gov

Prediction of Oral Drug-like Properties

A primary goal in early-phase drug discovery is to determine if a molecule possesses "drug-like" properties, particularly for oral administration. Computational models are extensively used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govresearchgate.net A foundational screening tool is Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable based on key physicochemical properties. drugbank.comscfbio-iitd.res.in

For this compound, several key drug-like properties have been predicted using computational software. These parameters are evaluated against Lipinski's guidelines to provide a preliminary assessment of its potential as an orally active drug. The rule states that an orally active drug is likely to have no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 Daltons, and a partition coefficient (LogP) not exceeding 5. drugbank.com

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight191.18 g/mol< 500 DaYes
LogP (Octanol-Water Partition Coefficient)0.8083≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Topological Polar Surface Area (TPSA)66.4 Ų≤ 140 Ų (general guideline for CNS penetration)Yes
Rotatable Bonds2≤ 10 (general guideline for good bioavailability)Yes

Data sourced from computational predictions.

Based on these in silico predictions, this compound fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its low molecular weight, balanced lipophilicity (LogP), and limited number of hydrogen bond donors and acceptors are favorable characteristics. Furthermore, its Topological Polar Surface Area (TPSA) and the number of rotatable bonds fall within ranges generally associated with good membrane permeability and bioavailability. nih.gov

Metabolic Stability Predictions (Pre-clinical)

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. researchgate.net It refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. researchgate.net In silico tools and preclinical in vitro assays, such as those using human liver microsomes, are employed to predict how a compound will be metabolized. researchgate.net

For the oxindole class of compounds, metabolic stability is a key consideration in drug design. Studies on various indolinone derivatives have utilized advanced analytical techniques like UPLC/Q-TOF/MS to assess their metabolic profiles in hepatocytes. researchgate.net Common metabolic pathways for oxindole-based drugs include oxidation, hydroxylation, and conjugation. The specific sites on the molecule that are most susceptible to metabolism can be predicted using computational models, which helps in designing more stable analogues. researchgate.net

Strategies to enhance the metabolic stability of lead compounds often involve structural modifications, such as:

Deuterium (B1214612) Replacement: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can strengthen the chemical bond, slowing down metabolism.

Structural Shielding: Introducing bulky groups near metabolic hotspots can sterically hinder the approach of metabolic enzymes.

Ring Modification: Altering ring sizes or introducing heteroatoms can significantly change the metabolic profile. researchgate.net

While specific experimental metabolic stability data for this compound is not publicly available, its structure suggests potential sites for metabolism, such as the aromatic ring and the acetic acid side chain. Predicting its interaction with key CYP enzymes (e.g., CYP3A4, CYP2D6) through in silico docking models is a standard procedure to anticipate potential drug-drug interactions and clearance rates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for understanding how structural features influence activity and for designing new, more potent compounds.

Development of Predictive Models for Biological Activity

The development of a QSAR model for a class of compounds like oxindoles involves several key steps. First, a "training set" of molecules with known biological activities (e.g., IC₅₀ values against a specific enzyme or receptor) is assembled. nih.govrsc.org For these molecules, a wide range of molecular descriptors are calculated. Using statistical methods, a regression model is built to correlate these descriptors with the observed activity.

In the context of oxindole and related heterocyclic derivatives, QSAR models have been successfully developed to predict various biological activities, including anti-cancer and antimicrobial effects. nih.govnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for quinolinone derivatives to predict their activity against Mycobacterium tuberculosis. nih.gov These models provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

A hypothetical QSAR model for this compound and its analogues would be developed as follows:

Data Set Preparation: Synthesize and test a series of derivatives of this compound for a specific biological activity (e.g., inhibition of a target kinase).

Descriptor Calculation: For each molecule, calculate a comprehensive set of 2D and 3D descriptors.

Model Building: Use machine learning or statistical regression methods to build a model linking the descriptors to the activity. nih.gov

Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external validation sets to ensure it is robust and not a result of chance correlation. mdpi.com

Such a predictive model would be instrumental in prioritizing the synthesis of new derivatives with a higher probability of success. rsc.org

Identification of Key Molecular Descriptors

A crucial outcome of QSAR modeling is the identification of the specific molecular properties, or descriptors, that are most critical for the biological activity of the compounds under study. nih.govnih.gov These descriptors provide a quantitative basis for the structure-activity relationship (SAR).

Studies on related heterocyclic compounds have identified several types of descriptors as being pivotal for their biological effects.

Table 2: Common Molecular Descriptors and Their Significance in QSAR

Descriptor TypeExample DescriptorsPotential Influence on Biological Activity
Electronic Electronegativity, Electron Density, HOMO/LUMO energiesGoverns the ability to participate in electrostatic interactions, charge-transfer, and redox reactions with the target. nih.gov
Steric / 3D Molecular Volume, Surface Area, van der Waals VolumeDetermines the shape and fit of the molecule within the binding pocket of a biological target. nih.gov
Topological Connectivity Indices, Shape IndicesQuantifies aspects of molecular size, shape, and degree of branching.
Physicochemical LogP, TPSA, Hydrogen Bond Acceptors/DonorsInfluences solubility, membrane permeability, and the strength of hydrogen bonding interactions with the target. mdpi.com

For example, QSAR studies on quinolinone-based anti-tuberculosis agents revealed that van der Waals volume, electron density, and electronegativity were key to their activity. nih.gov In another study on pyrimido-isoquinolin-quinones, steric, electronic, and hydrogen-bond acceptor properties were found to be the main drivers of antibacterial potency. mdpi.com By identifying these key descriptors for the 2-oxoindoline scaffold, researchers can rationally modify the structure of this compound to enhance its desired biological effects.

Mechanistic Investigations at the Molecular Level Pre Clinical

Target Identification and Validation

The initial step in elucidating the mechanism of action for any therapeutic candidate involves the identification and validation of its molecular target(s). For the broader class of 2-oxoindole derivatives, a range of protein targets has been identified, largely dependent on the specific substitutions on the indole (B1671886) ring. These commonly include protein kinases, due to the scaffold's ability to mimic the ATP-binding hinge region, and other enzymes or receptors.

However, specific studies identifying the direct binding partners for 2-(2-Oxoindolin-5-yl)acetic acid are not currently available. The validation of such a target would typically involve a suite of biochemical and cellular assays.

Table 1: Hypothetical Target Validation Assays for this compound

Assay TypePurposePotential Targets Based on Scaffold
Biochemical Assays
Kinase Panel ScreeningTo identify specific protein kinases inhibited by the compound.Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Cyclin-Dependent Kinases (CDKs)
Radioligand Binding AssaysTo determine the affinity and selectivity of the compound for specific receptors.G-protein coupled receptors (GPCRs)
Enzyme Inhibition AssaysTo measure the direct inhibitory effect on purified enzymes.Carbonic Anhydrases, Matrix Metalloproteinases (MMPs)
Cell-Based Assays
Cellular Thermal Shift Assay (CETSA)To confirm target engagement within a cellular context.Intracellular enzymes and structural proteins
Gene Knockdown/KnockoutTo validate that the compound's effect is dependent on the presence of the putative target.Specific kinases or other identified targets
Overexpression StudiesTo determine if increased target expression enhances the compound's effect.Target protein of interest

This table is illustrative of standard methodologies and does not represent published data for this compound.

Elucidation of Molecular Pathways Affected by this compound Derivatives

Once a target is validated, research typically expands to understand the downstream molecular pathways affected by the compound's activity. For instance, inhibition of a specific kinase would be expected to modulate the phosphorylation status of its substrate proteins, thereby impacting entire signaling cascades.

Derivatives of the 2-oxoindole core are known to influence several key cellular pathways, including those involved in cell proliferation, apoptosis, and angiogenesis. For example, certain 2-oxoindoline-based acetohydrazides have been investigated for their ability to activate procaspase-3, a key protein in the apoptotic cascade. Another study on rhodanine-linked derivatives of a 2-oxoindolinylidene scaffold showed inhibition of carbonic anhydrases.

Despite these findings for related molecules, the specific signaling pathways modulated by this compound have not been delineated in the available research. Techniques such as transcriptomics (RNA-seq) and proteomics would be required to obtain a global view of the cellular response to this specific compound.

Enzyme Kinetics and Inhibition Mechanism Studies

For compounds that target enzymes, detailed kinetic studies are crucial to understand the nature of the inhibition. These studies determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, and whether the inhibition is reversible or irreversible.

While some 2-oxoindole derivatives have been characterized as enzyme inhibitors, there is a lack of published enzyme kinetic data for this compound. Such studies would involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The resulting data, often visualized using Lineweaver-Burk or Michaelis-Menten plots, would reveal the compound's inhibition constant (Ki) and its mechanism of action.

Table 2: Parameters from Enzyme Inhibition Studies

ParameterDescriptionRelevance
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.A measure of inhibitor potency.
Ki The inhibition constant; the dissociation constant of the enzyme-inhibitor complex.A more absolute measure of binding affinity.
Mechanism of Inhibition Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive).Provides insight into the inhibitor's binding site and its relationship to the substrate.
Reversibility Whether the inhibitor binds covalently (irreversible) or non-covalently (reversible) to the enzyme.Determines the duration of the inhibitory effect.

This table describes standard parameters in enzyme kinetics; no specific values are available for this compound.

Interaction with Cellular Components (e.g., DNA, Microtubules)

Beyond specific enzyme or receptor targets, some small molecules can interact directly with other essential cellular components. For example, certain anticancer agents function by intercalating into DNA or by disrupting the dynamics of microtubule polymerization, leading to cell cycle arrest.

Molecular docking studies on some 2-oxoindolin phosphonate derivatives have suggested potential interactions with both tyrosine kinases and microtubules, indicating a possible dual mode of action for those specific compounds. However, there is no direct evidence from preclinical studies to suggest that this compound interacts with DNA or microtubules. Experimental validation through assays such as DNA binding studies (e.g., UV-visible spectroscopy, circular dichroism) or tubulin polymerization assays would be necessary to investigate these potential interactions.

Analytical and Spectroscopic Characterization Techniques Applied to 2 2 Oxoindolin 5 Yl Acetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. For 2-(2-Oxoindolin-5-yl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the oxindole (B195798) ring, the methylene (B1212753) protons of the acetic acid side chain, the methylene protons at the 3-position of the oxindole ring, and the amide proton (NH). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal would be key identifiers.

Expected ¹H NMR Data Table for this compound (Note: This table is predictive and based on the analysis of similar structures, as specific experimental data is not available.)

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
NH (indole)10.0 - 11.0s1H
Aromatic H (C4)~7.2d1H
Aromatic H (C6)~7.0dd1H
Aromatic H (C7)~6.8d1H
CH₂ (acetic acid)~3.6s2H
CH₂ (C3)~3.5s2H
COOH12.0 - 13.0br s1H

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbonyl carbons (C=O), aromatic carbons, and aliphatic carbons (CH₂) would be characteristic.

Expected ¹³C NMR Data Table for this compound (Note: This table is predictive and based on the analysis of similar structures, as specific experimental data is not available.)

Carbon Assignment Expected Chemical Shift (ppm)
C=O (amide)175 - 180
C=O (acid)170 - 175
Aromatic C (quaternary)125 - 145
Aromatic CH110 - 130
CH₂ (acetic acid)40 - 45
CH₂ (C3)35 - 40

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O bonds of the amide and carboxylic acid, the O-H bond of the carboxylic acid, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Expected IR Absorption Bands for this compound (Note: This table is predictive and based on the analysis of similar structures, as specific experimental data is not available.)

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (carboxylic acid)2500 - 3300Broad
N-H (amide)3100 - 3300Medium
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=O (amide)1680 - 1720Strong
C=O (carboxylic acid)1700 - 1740Strong
C=C (aromatic)1450 - 1600Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₀H₉NO₃), the expected exact mass is 191.0582 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺, along with other fragment ions resulting from the cleavage of the molecule.

Expected Mass Spectrometry Data for this compound (Note: This table is predictive, as specific experimental data is not available.)

Ion Expected m/z
[M+H]⁺192.0657
[M+Na]⁺214.0476
[M-H]⁻190.0509

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For this compound (C₁₀H₉NO₃), the theoretical elemental composition would be calculated and compared with the experimental values obtained from combustion analysis. This comparison is a fundamental method for confirming the empirical formula of a newly synthesized compound.

Theoretical Elemental Composition of this compound

Element Theoretical Percentage
Carbon (C)62.82%
Hydrogen (H)4.74%
Nitrogen (N)7.33%
Oxygen (O)25.11%

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound. A pure sample of this compound would ideally show a single sharp peak in the chromatogram under specific conditions (e.g., a defined mobile phase, stationary phase, flow rate, and detection wavelength). The retention time of this peak would be a characteristic property of the compound under those conditions.

Illustrative HPLC Purity Assessment Data (Note: This table is illustrative, as specific experimental data is not available.)

Parameter Value
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeSpecific to the exact conditions
Purity>98% (based on peak area)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a spot of the compound would be applied to a TLC plate (e.g., silica (B1680970) gel), which would then be developed in an appropriate solvent system. The retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be a characteristic of the compound in that specific solvent system. A pure compound should ideally show a single spot.

Illustrative TLC Data (Note: This table is illustrative, as specific experimental data is not available.)

Parameter Value
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseEthyl acetate/Hexane (e.g., 1:1 v/v)
VisualizationUV light (254 nm) and/or staining agent
R_f ValueDependent on the mobile phase composition

Natural Occurrence and Bioprospecting of 2 2 Oxoindolin 5 Yl Acetic Acid Analogs

Isolation and Identification from Natural Sources

The isolation and structural elucidation of oxindole (B195798) alkaloids from plant sources have been a significant area of phytochemical research. These compounds are often present as complex mixtures, necessitating sophisticated separation and analytical techniques for their identification.

Plant families such as Rubiaceae are particularly rich sources of oxindole alkaloids. Genera like Uncaria, Mitragyna, and Hamelia are well-known for producing a variety of these compounds. For instance, Uncaria tomentosa, commonly known as cat's claw, and other Uncaria species are renowned for containing pentacyclic and tetracyclic oxindole alkaloids. nih.govnih.gov Similarly, the leaves of Mitragyna speciosa (kratom) have been found to contain a complex mixture of over 40 different indole (B1671886) and oxindole alkaloids. researchgate.net

The isolation process typically begins with the extraction of plant material (e.g., leaves, bark) using solvents like methanol (B129727) or ethanol. researchgate.netresearchgate.net This is often followed by an acid-base extraction to selectively separate the alkaloids from other plant constituents. researchgate.net Further purification is achieved through various chromatographic techniques, including column chromatography over silica (B1680970) gel or other stationary phases. researchgate.net

High-performance liquid chromatography (HPLC) is a crucial tool for both the separation and quantification of oxindole alkaloids in plant extracts. nih.govresearchgate.net For structural identification, modern spectroscopic methods are indispensable. Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), such as quadrupole time-of-flight mass spectrometry (Q-TOF-MS), is used to determine the molecular formula and fragmentation patterns of the alkaloids. nih.govnih.gov Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (like COSY, HSQC, and HMBC), provides detailed information about the chemical structure and stereochemistry of the isolated compounds. nih.gov

Several specific oxindole alkaloids have been isolated and characterized from these plants. For example, from Uncaria rhynchophylla, tetracyclic monoterpenoid oxindole alkaloids such as isorhynchophylline (B1663542) and corynoxeine (B1451005) have been identified. nih.gov In Mitragyna speciosa, a variety of corynanthe-type oxindole alkaloids have been characterized, including speciofoline, isorotundifoleine, and corynoxine (B600272) A and B. acs.org Hamelia patens is a source of monoterpenoid oxindole alkaloids like pteropodine (B150619) and isopteropodine. nih.gov

The following interactive data table summarizes some of the naturally occurring oxindole alkaloid analogs, their plant sources, and the parts of the plant from which they have been isolated.

Compound NameNatural SourcePlant Part
IsorhynchophyllineUncaria rhynchophylla---
CorynoxeineUncaria rhynchophylla---
SpeciofolineMitragyna speciosaLeaves
IsorotundifoleineMitragyna speciosaLeaves
Corynoxine AMitragyna speciosaLeaves
Corynoxine BMitragyna speciosaLeaves
PteropodineHamelia patens---
IsopteropodineHamelia patens---
MitraphyllineUncaria tomentosaBark

Biosynthetic Pathways of Naturally Occurring Oxindole Derivatives

The biosynthesis of naturally occurring oxindole alkaloids is a complex process that is intricately linked to the pathway of monoterpenoid indole alkaloids (MIAs). nih.gov Oxindole alkaloids are generally considered to be derived from their corresponding indole alkaloid precursors through an oxidative rearrangement.

The biosynthesis of all MIAs begins with the condensation of tryptamine (B22526) and secologanin (B1681713), catalyzed by the enzyme strictosidine (B192452) synthase, to form strictosidine. nih.govjst.go.jp Tryptamine itself is derived from the amino acid tryptophan via the shikimic acid pathway, while secologanin originates from the methyl-erythritol phosphate (B84403) (MEP) pathway. nih.gov

Strictosidine is a pivotal intermediate that serves as the precursor to a vast array of structurally diverse MIAs. biorxiv.org The formation of different classes of MIAs, such as the Corynanthe type, is the first step towards the biosynthesis of many oxindole alkaloids. For example, geissoschizine, a Corynanthe-type MIA, is a key branch point in the biosynthesis of many other alkaloids. jst.go.jpbiorxiv.org

The conversion of an indole alkaloid to an oxindole alkaloid involves the oxidation of the C2 position of the indole nucleus and a subsequent rearrangement. This transformation leads to the characteristic spiro-oxindole scaffold found in many of these natural products. While the precise enzymatic mechanisms for the formation of all oxindole alkaloids are still under investigation, it is understood that cytochrome P450 enzymes play a crucial role in catalyzing these oxidative rearrangements. biorxiv.org

For instance, in Hamelia patens, it is suggested that the monoterpenoid oxindole alkaloid pteropodine is biosynthesized from its corresponding MIA precursor, tetrahydroalstonine. nih.gov Similarly, in Mitragyna speciosa, the oxindole alkaloids are derived from their respective indole counterparts. acs.org The diversity of oxindole alkaloids found in nature is a testament to the evolutionary diversification of these biosynthetic pathways in different plant species.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The future synthesis of 2-(2-Oxoindolin-5-yl)acetic acid and its analogs is likely to move beyond traditional multi-step processes towards more efficient and streamlined methodologies. Research into related oxindole (B195798) structures highlights several promising avenues for development.

One key area is the advancement of one-pot synthesis protocols . A recently developed approach for 2-(3-oxoindolin-2-ylidene) acetonitriles involves an in-situ generation of chalcone (B49325) precursors via an aldol (B89426) condensation, followed by a cascade cyclization. mdpi.com This strategy, which combines multiple transformations into a single operation, could be adapted to produce the this compound core, significantly improving efficiency and reducing waste. mdpi.com

Another area of innovation involves improving reaction conditions to increase yield and purity. For instance, in the synthesis of related 2-indolinone derivatives, the use of high-boiling aromatic hydrocarbon solvents allows for the azeotropic removal of acetic acid during the reaction. google.com This technique prevents the acid-induced decomposition of reagents and can lead to higher yields and simpler purification, a method that could be highly beneficial for the large-scale production of this compound. google.com

Furthermore, the exploration of novel reagents for functionalizing the oxindole scaffold presents a significant opportunity. The use of reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) has enabled the synthesis of unique derivatives such as (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-ones, which can be further converted to other functionalized molecules. nih.govresearchgate.net Applying such novel reagents could open pathways to previously inaccessible derivatives of this compound, expanding the chemical space for biological screening. nih.govresearchgate.net

Synthetic StrategyPotential AdvantageRelevant Precedent
One-Pot Cascade ReactionsIncreased efficiency, reduced waste, simplified procedure.Synthesis of 2-(3-oxoindolin-2-ylidene) acetonitriles from ortho-nitrochalcones. mdpi.com
Azeotropic DistillationImproved yield and purity by removing inhibitory byproducts.Preparation of methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. google.com
Novel Functionalization ReagentsAccess to new derivatives with unique chemical properties.Use of Appel's salt for C3-position functionalization of the oxindole core. nih.govresearchgate.net

Exploration of New Biological Targets and Activities (Pre-clinical)

While the full biological profile of this compound is still under investigation, preclinical studies on structurally related compounds suggest several promising therapeutic areas for future exploration.

Another promising area is anti-inflammatory activity . Novel series of acetic acid derivatives containing a thiazolidinone ring, which is structurally distinct but shares the acetic acid moiety, have been synthesized and evaluated. academicjournals.org These compounds showed significant anti-inflammatory action in both in-vitro and in-vivo models, indicating that the acetic acid pharmacophore, when attached to various heterocyclic systems including the oxoindoline core, may be a key contributor to this activity. academicjournals.org

Future preclinical research should also involve screening against specific enzyme targets known to be involved in disease pathology. For example, compounds based on a 2-(thiophen-2-yl)acetic acid scaffold have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov A targeted screening campaign of this compound against a panel of such enzymes could uncover novel mechanisms of action and therapeutic applications.

Potential Therapeutic AreaRationale from Related CompoundsExample Study
Antihypoxic Activity Derivatives showed increased survival in animal models of hypoxia.Screening of 2-(benzoyilamino)(1-R-2-oxoindolin-3-ylidene)acetic acid derivatives. doi.org
Anti-inflammatory Activity Acetic acid derivatives of other heterocycles show significant activity.Evaluation of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives. academicjournals.org
Enzyme Inhibition (e.g., mPGES-1) The acetic acid moiety is present in known inhibitors of disease-relevant enzymes.Identification of 2-(thiophen-2-yl)acetic acid-based mPGES-1 inhibitors. nih.gov

Advanced Computational Modeling for Compound Optimization

Computational modeling is an indispensable tool for accelerating drug discovery and optimizing lead compounds. Future research on this compound will undoubtedly leverage these in silico techniques to refine its structure and predict its biological activities.

Molecular docking is a foundational technique that can predict the binding orientation and affinity of a molecule to a specific protein target. For related anti-inflammatory compounds, docking studies were used to understand the binding affinity towards human serum albumin (HSA), providing insights into the molecule's pharmacokinetic properties. academicjournals.org This same approach can be applied to this compound to screen it against libraries of known protein targets, helping to prioritize experimental testing.

More advanced strategies include virtual fragment screening and in silico-guided synthesis . In one successful example, a virtual screening of fragments featuring aryl halide moieties led to the identification of 2-(thiophen-2-yl)acetic acid as a promising scaffold for developing mPGES-1 inhibitors. nih.gov A similar fragment-based approach could be used to identify optimal substitutions on the this compound core to enhance potency and selectivity for a desired biological target.

Furthermore, inverse virtual screening represents a powerful tool for new target identification. This computational method screens a single ligand against a vast database of protein structures to identify potential binding partners. This technique has been used to reveal potential targets for other bioactive natural products and could be instrumental in uncovering entirely new mechanisms of action for this compound. researchgate.net

Computational TechniqueApplicationGoal
Molecular Docking Predict binding mode and affinity to a known protein target.Prioritize experimental screening, understand structure-activity relationships. academicjournals.org
Virtual Fragment Screening Identify promising chemical fragments for lead development.Design novel derivatives with improved potency and selectivity. nih.gov
Inverse Virtual Screening Screen the compound against a large database of proteins.Identify novel biological targets and potential off-target effects. researchgate.net

Integration of Omics Data for Mechanistic Elucidation

To fully understand the biological effects of this compound, future research must integrate high-throughput "omics" technologies. These approaches provide a global view of cellular changes and are crucial for elucidating the compound's mechanism of action. mdpi.com

Proteomics , the large-scale study of proteins, can be used to identify the direct protein targets of the compound and its downstream effects on cellular signaling pathways. mdpi.com A powerful technique known as chemical proteomics can be employed to identify the specific proteins that physically interact with the compound in a complex biological sample. researchgate.net Additionally, expression proteomics can reveal how treatment with the compound alters the levels of thousands of proteins within the cell, providing a detailed map of the affected pathways.

Metabolomics , which is the comprehensive analysis of metabolites, can offer complementary insights. By profiling the changes in small molecules (e.g., lipids, amino acids, sugars) in response to the compound, researchers can understand its impact on cellular metabolism. mdpi.com For instance, metabolomic profiling of serum from hypertensive rats treated with therapeutic agents revealed systemic metabolic shifts, demonstrating the power of this approach to capture the physiological response to a bioactive substance. mdpi.com Integrating proteomics and metabolomics data will provide a holistic understanding of the cellular response to this compound, potentially uncovering novel biomarkers of its activity and clarifying its complete mechanism of action.

Omics TechnologyInformation GainedPotential Application for this compound
Proteomics Changes in protein expression and identification of direct binding partners.Identify the primary molecular target and affected signaling cascades. researchgate.netmdpi.com
Metabolomics Alterations in cellular metabolism and metabolic pathway flux.Reveal the impact on cellular energy and biosynthetic pathways. mdpi.commdpi.com
Integrated Omics A holistic view of the cellular response to the compound.Construct a comprehensive model of the compound's mechanism of action.

Q & A

Q. How can researchers design hybrid compounds incorporating this compound for enhanced pharmacological profiles?

  • Methodology :
  • Scaffold Hybridization : Merge with oxadiazole () or thiophene () moieties via amide or ester linkages.
  • SAR Studies : Systematically vary substituents at the 5-position of the indolinone ring and test cytotoxicity (MTT assay) and selectivity (kinase profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.